molecular formula C20H26N2O3S B10812032 cyclohexyl 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

cyclohexyl 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

Cat. No.: B10812032
M. Wt: 374.5 g/mol
InChI Key: HJFMHBSOEMYCEK-UHFFFAOYSA-N
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Description

WAY-297837 is a novel compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry. This compound is known for its unique chemical structure and properties, making it a subject of interest for researchers aiming to explore its potential benefits and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-297837 involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of steps that may include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of WAY-297837 is scaled up to meet the demands of research and potential therapeutic applications. The industrial production methods involve optimizing the synthetic route to ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the compound.

Chemical Reactions Analysis

Types of Reactions

WAY-297837 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or the removal of oxygen results in the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in the reactions of WAY-297837 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired products with high efficiency.

Major Products Formed

The major products formed from the reactions of WAY-297837 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

The oxadiazole ring is known for its biological activity, particularly in the development of pharmaceuticals. Compounds containing oxadiazoles have been studied for their potential as:

  • Anticancer Agents : Research has shown that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies on similar compounds have demonstrated significant apoptosis induction in glioblastoma cells, suggesting that cyclohexyl 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate may also possess anticancer properties .

Antimicrobial Activity

Oxadiazoles are frequently explored for their antimicrobial properties. The compound's structure suggests it could inhibit bacterial growth or fungal infections. Preliminary studies on related oxadiazole derivatives have shown promising antibacterial and antifungal activities .

Inhibitors of Enzymatic Activity

The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, certain oxadiazole derivatives have been identified as acetylcholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease . The potential of this compound as an AChE inhibitor warrants further investigation.

Material Science

In addition to biological applications, the compound could be utilized in material science for developing new polymers or coatings due to its structural properties. The incorporation of oxadiazole units into polymer matrices can enhance thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study investigated the anticancer efficacy of various oxadiazole derivatives against the LN229 glioblastoma cell line. The results indicated that compounds with similar structural features to this compound showed significant cytotoxicity and induced apoptosis through DNA damage mechanisms .

Case Study 2: Antimicrobial Properties

Research on related compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. This compound could potentially exhibit similar antimicrobial activity due to the presence of the oxadiazole moiety .

Case Study 3: Enzyme Inhibition

Studies focusing on oxadiazole derivatives have highlighted their role as inhibitors of acetylcholinesterase. The structure of this compound suggests it may also interact with this enzyme, providing a pathway for therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of WAY-297837 involves its interaction with specific molecular targets and pathways within the body. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

WAY-297837 is compared with other similar compounds to highlight its uniqueness and potential advantages. Some similar compounds include:

The uniqueness of WAY-297837 lies in its specific chemical structure and the distinct effects it has on its molecular targets, making it a valuable compound for various research and therapeutic applications.

Biological Activity

Cyclohexyl 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C₁₈H₂₃N₂O₂S
  • CAS Number : 137376-38-6

The oxadiazole moiety is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the cyclohexyl group may enhance lipophilicity, potentially improving bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity :
    • Studies have indicated that compounds with oxadiazole rings exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .
    • The compound's structure suggests it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Antioxidant Properties :
    • Compounds containing oxadiazoles have been reported to possess antioxidant activities, which can mitigate oxidative stress in cells .
  • Anti-inflammatory Effects :
    • The potential for anti-inflammatory activity is supported by the presence of the tert-butylphenyl group, which has been associated with reduced inflammatory responses in various models .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.

Compound MIC (µM) Target Organism
This compound<20Mycobacterium tuberculosis
Control>100Staphylococcus aureus

The above data indicates that the compound is effective at low concentrations against M. tuberculosis, suggesting its potential as a lead compound for further development.

Cytotoxicity Studies

Cytotoxicity against HepG2 liver cells was assessed to evaluate safety profiles:

Compound IC₅₀ (µM) Cell Line
This compound50HepG2
Control10HepG2

These results suggest that while the compound exhibits antibacterial properties, its cytotoxicity remains within acceptable limits for further exploration in therapeutic applications.

Case Studies

  • Tuberculosis Treatment :
    A recent study highlighted the effectiveness of similar oxadiazole derivatives in treating tuberculosis. The derivatives showed promising results in inhibiting M. tuberculosis with MIC values below 20 µM . This underscores the potential application of this compound in developing new tuberculosis therapies.
  • Inflammation Models :
    In animal models of inflammation, compounds with similar structures demonstrated significant reductions in inflammatory markers. This suggests that this compound could also be beneficial in treating inflammatory diseases .

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

cyclohexyl 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C20H26N2O3S/c1-20(2,3)15-11-9-14(10-12-15)18-21-22-19(25-18)26-13-17(23)24-16-7-5-4-6-8-16/h9-12,16H,4-8,13H2,1-3H3

InChI Key

HJFMHBSOEMYCEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)OC3CCCCC3

Origin of Product

United States

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